molecular formula C5H8F2O2 B14902875 3-(Difluoromethyl)oxolan-3-ol

3-(Difluoromethyl)oxolan-3-ol

Cat. No.: B14902875
M. Wt: 138.11 g/mol
InChI Key: ZMBWJRREJZQWDA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)oxolan-3-ol is a fluorinated derivative of oxolane (tetrahydrofuran), featuring a hydroxyl (-OH) and a difluoromethyl (-CF₂H) group at the 3-position of the five-membered oxygenated ring. This compound combines the conformational rigidity of the oxolane ring with the electronic and steric effects of fluorine substitution, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

3-(difluoromethyl)oxolan-3-ol

InChI

InChI=1S/C5H8F2O2/c6-4(7)5(8)1-2-9-3-5/h4,8H,1-3H2

InChI Key

ZMBWJRREJZQWDA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)oxolan-3-ol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction. The process conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

3-(Difluoromethyl)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)oxolan-3-ol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-(Difluoromethyl)oxolan-3-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (OH)† LogP‡
This compound C₅H₈F₂O₂ 138.11 -CF₂H, -OH ~9.5 0.8
3-Methyloxolan-3-ol C₅H₁₀O₂ 102.13 -CH₃, -OH ~10.2 0.2
3-(Trifluoromethyl)oxolan-3-ol C₅H₇F₃O₂ 160.11 -CF₃, -OH ~8.9 1.2
3-(3,4-Difluorophenyl)oxolan-3-ol C₁₀H₁₀F₂O₂ 212.19 -C₆H₃F₂ (aromatic), -OH ~10.0 2.1
rac-(3R,4S)-4-(Difluoromethyl)oxolan-3-ol C₅H₈F₂O₂ 138.11 -CF₂H (4-position), -OH (3-position) ~9.7 0.7

†Estimated based on substituent electronic effects; ‡LogP calculated using fragment-based methods.

  • Electron-Withdrawing Effects : The difluoromethyl group lowers the pKa of the hydroxyl group (~9.5) compared to 3-methyloxolan-3-ol (~10.2), enhancing acidity and solubility in polar solvents .
  • Lipophilicity: The -CF₂H group increases LogP (0.8) relative to the non-fluorinated analog (LogP = 0.2), improving membrane permeability but reducing water solubility .
  • Aromatic vs. Aliphatic Substituents : 3-(3,4-Difluorophenyl)oxolan-3-ol exhibits higher LogP (2.1) due to its aromatic ring, favoring interactions with hydrophobic targets but limiting bioavailability .

Stereochemical and Conformational Differences

  • Stereoisomerism: The rac-(3R,4S)-4-(difluoromethyl)oxolan-3-ol isomer () demonstrates how substituent positioning affects molecular conformation.
  • Ring Saturation: Unlike 3-(3-Furyl)-D-alanine (), which contains an aromatic furan ring, the saturated oxolane ring in this compound adopts a non-planar conformation, influencing its pharmacokinetic properties .

Metabolic Stability and Bioactivity

  • Fluorine-Driven Stability : The -CF₂H group resists oxidative metabolism, extending the half-life of this compound compared to 3-methyloxolan-3-ol. This aligns with trends observed in fluorinated pharmaceuticals (e.g., increased metabolic stability in Phase II-III clinical candidates, ) .
  • Hydrogen Bonding: The hydroxyl group enables interactions with enzymes or receptors, but its acidity (modulated by -CF₂H) may alter binding specificity. For example, the target compound’s hydroxyl group could act as a stronger hydrogen-bond donor than 3-methyloxolan-3-ol, enhancing affinity for polar binding pockets .

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